N-(2,3-Dichlorophenyl)acetimidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-(2,3-dichlorophenyl)ethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c1-5(11)12-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVNHDOZTGCCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=C(C(=CC=C1)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2,3 Dichlorophenyl Acetimidamide
Direct Amidination Routes from Dichloroaniline Precursors
Direct synthetic strategies aim to form the N-aryl amidine bond in a single key step from a readily available aniline (B41778) derivative. These methods are often favored for their efficiency and atom economy. The primary precursor for this route is 2,3-dichloroaniline (B127971), an important industrial intermediate. nih.govpatsnap.comsigmaaldrich.com
The direct C-N bond formation to create N-aryl amidines from anilines can be achieved through catalyzed cross-coupling reactions. The general mechanism for copper-catalyzed N-arylation involves the initial formation of a copper-amide complex from the aniline precursor. youtube.com This complex then undergoes an oxidative addition with an appropriate amidine source or a related electrophile. The final step is a reductive elimination that yields the desired N-aryl amidine product and regenerates the active catalyst. youtube.com Palladium-catalyzed systems operate via a similar catalytic cycle, typically involving oxidative addition of the palladium(0) catalyst into a carbon-halogen bond, followed by reaction with the amine and subsequent reductive elimination. youtube.com These catalytic transformations are central to modern synthetic strategies for creating nitrogen-containing aromatic compounds. capes.gov.br
Copper-based catalytic systems have proven effective for the amidation of aryl halides. nih.govnih.gov An experimentally straightforward and robust system utilizes copper(I) iodide (CuI) as the catalyst in combination with a 1,2-diamine ligand, such as N,N'-dimethylethylenediamine. nih.gov This combination facilitates the coupling of aryl halides with amides and related nitrogen nucleophiles. For the synthesis of N-(2,3-Dichlorophenyl)acetimidamide, this would involve the reaction of 2,3-dichloroaniline with an acetamide-derived reagent in the presence of the copper catalyst.
Palladium-based catalysts are also widely used for C-N cross-coupling reactions and represent a powerful alternative. youtube.com These systems often require bulky phosphine (B1218219) ligands to generate reactive, coordinatively unsaturated palladium(0) complexes that can efficiently catalyze the amination of aryl halides. youtube.com While highly effective, these catalysts are generally more expensive than their copper-based counterparts. youtube.com
The choice of amidinating agent is also critical. While direct reaction with acetamide (B32628) is challenging, activated derivatives or alternative reagents like ethyl acetimidate hydrochloride can be used. orgsyn.org The latter, however, is more commonly associated with reactions involving poor nucleophiles where extended reaction times may be necessary. orgsyn.org
The efficiency of direct amidination reactions is highly dependent on carefully optimized parameters. The choice of base is crucial for facilitating the reaction, with inorganic bases like potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) being commonly employed in copper-catalyzed systems. nih.gov The reaction solvent, temperature, and duration are also key variables that must be fine-tuned to maximize yield and minimize side reactions.
Table 1: Optimization Parameters for Copper-Catalyzed Direct Amidination
| Parameter | Typical Range/Conditions | Purpose & Considerations |
|---|---|---|
| Catalyst Loading | 0.2 - 10 mol % CuI | Balances reaction rate with cost and potential for metal contamination. |
| Ligand Loading | 5 - 20 mol % 1,2-diamine | Stabilizes the catalyst and facilitates the catalytic cycle. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the nitrogen nucleophile (aniline). The choice of base can significantly impact reaction efficiency. |
| Solvent | Toluene, Dioxane, DMF | Must be inert to the reaction conditions and capable of dissolving reactants. |
| Temperature | 60 - 120 °C | Higher temperatures are often required to drive the reaction to completion, but can also lead to decomposition. |
| Time | 12 - 48 hours | Reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal endpoint. |
Alternative Synthetic Approaches to Arylacetimidamides (Comparative Analysis)
Besides direct coupling methods, alternative multi-step synthetic routes provide reliable access to N-arylacetimidamides. The Pinner reaction is a classic and versatile method in this category. wikipedia.orgorganic-chemistry.org
The Pinner reaction traditionally involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, commonly known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate is then reacted with ammonia (B1221849) or an amine to furnish the final amidine. wikipedia.org
For the synthesis of this compound, the process would be:
Formation of the Imido Ether Hydrochloride : Acetonitrile (B52724) is reacted with an alcohol, such as ethanol (B145695) or methanol (B129727), under anhydrous conditions with a stream of dry hydrogen chloride gas at low temperatures. orgsyn.orggoogle.com This produces the corresponding acetimido ether hydrochloride (e.g., ethyl acetimidate hydrochloride). orgsyn.org
Amidination : The isolated Pinner salt is then treated with 2,3-dichloroaniline. The aniline acts as a nucleophile, displacing the alkoxy group of the imido ether to form this compound, typically isolated as its hydrochloride salt.
Modern adaptations of the Pinner reaction may employ Lewis acids like trimethylsilyl (B98337) triflate (TMSOTf) or hafnium(IV) triflate to promote the reaction under milder conditions, although this is more commonly applied to the synthesis of esters from nitriles. beilstein-journals.orgnih.gov
Amidine products are frequently prepared and isolated as their hydrochloride salts, which are often crystalline, stable solids that are easier to handle and purify than the corresponding free bases. orgsyn.org The synthesis of acetamidine (B91507) hydrochloride via the Pinner reaction serves as a foundational example. orgsyn.orggoogle.com In this procedure, the crystalline acetimido ethyl ether hydrochloride intermediate is treated with an alcoholic solution of ammonia. orgsyn.org The reaction yields acetamidine hydrochloride, which can be crystallized after filtering off the byproduct, ammonium (B1175870) chloride. orgsyn.org
A similar procedure can be applied to synthesize this compound hydrochloride. After the formation of the acetimido ether hydrochloride, it is reacted with 2,3-dichloroaniline instead of ammonia. The resulting this compound hydrochloride can then be isolated and purified. The use of pre-formed imidate hydrochlorides, such as 2,2,2-trichloroethyl acetimidate hydrochloride, also provides a reliable route to amidine salts. orgsyn.org
Table 2: Comparative Analysis of Synthetic Routes
| Feature | Direct Amidination (Cu-catalyzed) | Pinner Reaction |
|---|---|---|
| Starting Materials | 2,3-Dichloroaniline, Acetamide derivative | Acetonitrile, Alcohol, 2,3-Dichloroaniline |
| Key Intermediate | Copper-amide complex | Acetimido ether hydrochloride (Pinner Salt) |
| Number of Steps | Typically one pot | Two distinct synthetic steps |
| Catalyst | CuI / Diamine Ligand | Stoichiometric strong acid (e.g., HCl) |
| Reaction Conditions | High temperature (60-120 °C), requires base | Low temperature for Pinner salt formation, then ambient to moderate temperature for amination |
| Advantages | Step economy, potentially higher atom economy | Well-established, reliable, avoids expensive metal catalysts |
| Disadvantages | Requires catalyst, potential for metal contamination, may require higher temperatures | Requires stoichiometric acid, moisture-sensitive intermediates, generates salt byproduct |
Advanced Purification and Isolation Techniques for this compound
The isolation of this compound in high purity is critical for its subsequent use and characterization. Following the initial synthesis, the crude product typically contains unreacted starting materials, reagents, and side-products such as the corresponding amide or imidate esters. Achieving the desired level of purity necessitates the use of advanced purification methodologies, which are selected based on the specific impurity profile and the physicochemical properties of the target compound. These techniques often involve sophisticated chromatographic systems and controlled crystallization processes.
Advanced Chromatographic Methods
Chromatography is a cornerstone of purification in organic chemistry, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For challenging separations involving polar and structurally similar compounds like this compound, advanced preparative chromatographic techniques are often employed.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating pure compounds from complex mixtures on a milligram to kilogram scale. evotec.com The technique offers high resolution, enabling the separation of impurities with very similar retention times to the main product. The selection of the stationary phase and mobile phase is crucial for achieving optimal separation. For N-arylacetimidines, reversed-phase chromatography is commonly utilized.
The process involves injecting a solution of the crude product onto a column packed with a stationary phase (e.g., C18-bonded silica). A mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, is then pumped through the column. nih.gov Components are separated based on their polarity, with more polar compounds eluting earlier. youtube.com Mass-directed HPLC systems can further enhance the efficiency of purification by selectively collecting fractions based on the mass-to-charge ratio of the target compound. evotec.com
Illustrative Preparative HPLC Parameters:
| Parameter | Value/Condition |
|---|---|
| Instrument | Preparative HPLC System with UV/MS Detector |
| Column | C18 Reversed-Phase, 10 µm, 50 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 95% B over 20 minutes |
| Flow Rate | 100 mL/min |
| Detection | UV at 254 nm & Mass Spectrometry (ESI+) |
| Loading | Crude this compound in DMSO |
This table presents a hypothetical but typical set of parameters for the purification of an N-arylacetamidine derivative.
Supercritical Fluid Chromatography (SFC): Preparative SFC is a high-throughput purification technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. evotec.com It is particularly advantageous for its speed, lower solvent consumption, and reduced environmental impact compared to HPLC. SFC is well-suited for the purification of moderately polar to polar compounds and can offer different selectivity compared to reversed-phase HPLC. The addition of a small amount of an organic modifier, such as methanol or ethanol, is used to tune the eluting strength of the mobile phase.
Centrifugal Partition Chromatography (CPC): Centrifugal Partition Chromatography (CPC) is a form of liquid-liquid preparative chromatography where both the stationary and mobile phases are liquids. youtube.com The stationary phase is immobilized by a strong centrifugal force, eliminating the need for a solid support like silica (B1680970) gel. youtube.com This is highly beneficial for purifying potentially reactive or unstable compounds that might degrade on active solid supports. The separation is based on the differential partitioning of the sample components between the two immiscible liquid phases. youtube.com This technique is scalable and can be used to purify compounds from milligram to kilogram quantities. youtube.com
Advanced Crystallization Techniques
Crystallization is a fundamental and cost-effective method for purifying solid organic compounds. Advanced crystallization techniques focus on precisely controlling the crystallization process to maximize purity and yield while controlling the polymorphic form of the final product.
Solvent Selection and Anti-Solvent Addition: The process begins with the selection of an appropriate solvent system. An ideal solvent will dissolve this compound at an elevated temperature but exhibit low solubility at cooler temperatures, while impurities remain either highly soluble or insoluble. For advanced purification, a binary or even ternary solvent system may be developed.
Anti-solvent crystallization is a common technique where the crude compound is dissolved in a "good" solvent in which it is highly soluble. A second solvent, the "anti-solvent," in which the compound is poorly soluble, is then slowly added. This process reduces the solubility of the target compound, inducing controlled precipitation and crystallization, often leaving impurities behind in the solvent mixture.
Controlled Cooling and Seeding: Instead of rapid cooling in an ice bath, a programmed, slow cooling profile allows for the gradual formation of well-ordered crystals. This slow growth minimizes the inclusion of impurities within the crystal lattice. Seeding, the introduction of a small quantity of pure crystals of the target compound, can be used to initiate crystallization at a specific temperature and to promote the formation of a desired crystal form, which can be critical for pharmaceutical applications.
Structural Elucidation and Spectroscopic Characterization of N 2,3 Dichlorophenyl Acetimidamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the determination of molecular structure. For N-(2,3-Dichlorophenyl)acetimidamide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.
Proton (¹H) NMR Spectral Analysis for Structural Connectivity
The ¹H NMR spectrum of this compound reveals key information about the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is of particular interest, displaying signals corresponding to the three protons on the dichlorophenyl ring. The chemical shifts and coupling patterns of these protons are dictated by the substitution pattern. Additionally, the spectrum will show signals for the methyl group protons and the protons attached to the nitrogen atoms of the acetimidamide functional group. The integration of these signals confirms the number of protons in each environment.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | d | 1H | Ar-H |
| ~7.2 | t | 1H | Ar-H |
| ~7.0 | d | 1H | Ar-H |
| ~5.5 | br s | 2H | NH₂ |
| ~2.1 | s | 3H | CH₃ |
Note: This is a hypothetical data table for illustrative purposes, as specific experimental data for this compound is not publicly available.
Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework.osti.gov
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. osti.gov For this compound, distinct signals are expected for each of the eight carbon atoms. The chemical shifts of the aromatic carbons are influenced by the electronegative chlorine atoms, leading to downfield shifts for the carbon atoms directly bonded to them. The carbonyl carbon of the acetimidamide group typically appears at a significantly downfield chemical shift. osti.gov
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=N |
| ~140 | Ar-C (C-Cl) |
| ~138 | Ar-C (C-Cl) |
| ~132 | Ar-C (C-N) |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
| ~122 | Ar-CH |
| ~20 | CH₃ |
Note: This is a hypothetical data table for illustrative purposes, as specific experimental data for this compound is not publicly available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment.emerypharma.comcolumbia.eduwikipedia.org
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are employed. emerypharma.comcolumbia.eduwikipedia.org
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. wikipedia.org For this compound, COSY would show cross-peaks between the adjacent aromatic protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. columbia.edu This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. emerypharma.com HMBC is crucial for identifying quaternary carbons (carbons with no attached protons), such as the carbon of the imide group and the chlorinated aromatic carbons, by observing their long-range couplings to nearby protons. emerypharma.com
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies.libretexts.org
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. libretexts.org For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₈H₈Cl₂N₂, by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms.
Electron impact (EI) or electrospray ionization (ESI) can be used to induce fragmentation. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of a methyl group, the cleavage of the C-N bond, and the loss of chlorine atoms.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
| 202/204/206 | [M]⁺ (Molecular ion) |
| 187/189/191 | [M - CH₃]⁺ |
| 161/163 | [M - C₂H₃N]⁺ |
| 145 | [C₆H₄Cl₂]⁺ |
Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations.docbrown.info
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. docbrown.info The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=N, and C-Cl bonds.
Table 4: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Amine (NH₂) |
| 1680-1640 | C=N stretch | Imine |
| 1600-1450 | C=C stretch | Aromatic ring |
| 800-600 | C-Cl stretch | Aryl halide |
Elemental Analysis for Stoichiometric Composition.researchgate.net
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and chlorine) in the compound. researchgate.net The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₈H₈Cl₂N₂) to confirm the compound's purity and stoichiometry.
Table 5: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 8 | 96.08 | 47.33% |
| Hydrogen | H | 1.01 | 8 | 8.08 | 3.98% |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 34.93% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 13.80% |
| Total | 203.08 | 100.00% |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The examination of this compound using Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. This technique measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
For aromatic compounds like this compound, the electronic transitions observed are typically π → π* and n → π* transitions. The dichlorophenyl ring and the acetimidamide group constitute the primary chromophoric system. The lone pairs of electrons on the nitrogen atoms of the acetimidamide group can participate in n → π* transitions, while the π-electron system of the aromatic ring gives rise to π → π* transitions.
Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) could predict the electronic absorption spectra, including the primary excitation energies and oscillator strengths corresponding to the main absorption bands. mdpi.comresearchgate.netnih.gov Such computational studies would elucidate the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them, which is fundamental to the UV-Vis absorption profile. However, specific published computational studies providing this data for this compound have not been identified.
In the absence of specific experimental data, a qualitative prediction suggests that this compound would exhibit absorption bands in the UV region characteristic of substituted benzene (B151609) derivatives. The presence of the chlorine atoms and the acetimidamide group as substituents on the phenyl ring would be expected to cause a bathochromic (red) shift of the π → π* transitions compared to unsubstituted benzene.
Table of Expected Electronic Transitions
| Transition Type | Chromophore | Expected Wavelength Region |
| π → π | Dichlorophenyl ring | Ultraviolet (UV) |
| n → π | Acetimidamide group | Ultraviolet (UV) |
Crystallographic Analysis of this compound Not Available in Publicly Accessible Data
A thorough search of scientific databases and literature has revealed no publicly available single-crystal X-ray diffraction (SC-XRD) studies for the chemical compound this compound. Consequently, detailed information regarding its crystallographic and solid-state structure remains uncharacterized in the public domain.
The requested in-depth analysis, which would include determination of the crystal system, space group, unit cell parameters, molecular conformation, and hydrogen bonding networks, is contingent upon the successful crystallization of the compound and subsequent analysis by SC-XRD. Without such a study, the specific atomic arrangement and supramolecular architecture of this compound in the solid state cannot be described.
While crystallographic data exists for structurally related compounds, such as N-(2,3-Dichlorophenyl)acetamide, this information cannot be extrapolated to accurately represent the structure of this compound due to the difference in their chemical functionalities. The presence of an acetimidamide group in place of an acetamide (B32628) group would significantly alter the electronic and steric properties, leading to different molecular packing and hydrogen bonding patterns.
Further research, specifically the synthesis of single crystals of this compound and their analysis using X-ray diffraction techniques, is required to elucidate the detailed structural information outlined in the requested article. Until such studies are conducted and published, a comprehensive crystallographic analysis as requested is not possible.
Crystallographic Analysis and Solid State Structure of N 2,3 Dichlorophenyl Acetimidamide
Single-Crystal X-ray Diffraction (SC-XRD) Studies
Influence of Substituents on Crystal Packing and Hydrogen Bonding in Related Amidine Derivatives
The substitution of an acetamide (B32628) group with an acetimidamide group introduces significant changes to the molecule's hydrogen bonding capabilities, which in turn dictates the crystal packing. An amide group (–C(=O)NH–) typically has one hydrogen bond donor (the N-H group) and one primary hydrogen bond acceptor (the carbonyl oxygen). In contrast, an acetimidamide group (–C(=NH)NH2) possesses two N-H groups, providing two hydrogen bond donors and one hydrogen bond acceptor (the imine nitrogen). This fundamental difference is expected to lead to a more complex and extensive hydrogen-bonding network in N-(2,3-Dichlorophenyl)acetimidamide compared to its acetamide analog.
To understand the foundational structure, we can examine the crystal structure of N-(2,3-Dichlorophenyl)acetamide . Detailed crystallographic studies of this compound and its derivatives provide a solid baseline for predicting the structure of the target amidine.
The crystal structure of N-(2,3-Dichlorophenyl)acetamide (23DCPA) has been determined by single-crystal X-ray diffraction. researchgate.netresearchgate.netnih.gov The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C8H7Cl2NO |
| Molecular Weight | 204.05 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 4.7524(5) |
| b (Å) | 12.246(1) |
| c (Å) | 15.140(1) |
| β (°) | 98.915(7) |
| Volume (ų) | 870.5(1) |
| Z | 4 |
In the solid state, molecules of N-(2,3-Dichlorophenyl)acetamide are linked by intermolecular N–H···O hydrogen bonds, forming chains. researchgate.netresearchgate.net The conformation of the N-H bond is syn with respect to both the ortho- and meta-chloro substituents on the phenyl ring. researchgate.netresearchgate.net Additionally, an intramolecular hydrogen bond is observed between the amide hydrogen and the ortho-chloro substituent. researchgate.net
The introduction of a bulkier substituent on the acetamide group, as seen in N-(2,3-Dichlorophenyl)-2,2,2-trimethylacetamide , influences the crystal packing. While it also crystallizes in the monoclinic system (space group P21/c), its unit cell parameters are significantly different, reflecting the steric demands of the trimethylacetyl group. researchgate.net Despite the increased bulk, the molecules are still linked into chains via intermolecular N–H···O hydrogen bonds. researchgate.net
| Parameter | N-(2,3-Dichlorophenyl)acetamide | N-(2,3-Dichlorophenyl)-2,2,2-trimethylacetamide |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| a (Å) | 4.7524 | 11.206 |
| b (Å) | 12.246 | 11.139 |
| c (Å) | 15.140 | 10.075 |
| β (°) | 98.915 | 102.70 |
For This compound , the presence of an additional N-H group compared to the acetamide would likely lead to the formation of hydrogen-bonded dimers or more complex three-dimensional networks, rather than simple chains. The imine nitrogen of the acetimidamide group is also a potential hydrogen bond acceptor. Theoretical studies on similar amidine systems suggest that they can form stable, four-membered ring-like transition structures in decomposition pathways, indicating a propensity for specific intramolecular geometries. nih.gov The interplay between the hydrogen bond donors and acceptors in the acetimidamide group, along with the steric and electronic effects of the 2,3-dichlorophenyl ring, would ultimately determine the final crystal packing arrangement.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity Assessment
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to characterize crystalline solids. springernature.com It is an essential tool in pharmaceutical development for identifying crystalline phases (polymorphs), assessing sample purity, and determining the degree of crystallinity. nih.govicdd.com
For a crystalline sample of This compound , PXRD analysis would yield a diffraction pattern unique to its specific crystal structure. This pattern consists of a series of peaks at characteristic scattering angles (2θ), which are determined by the dimensions of the unit cell. The relative intensities of these peaks are governed by the arrangement of atoms within the unit cell.
Crystalline Phase Identification: The PXRD pattern serves as a "fingerprint" for a particular crystalline phase. springernature.com If this compound were to exist in multiple polymorphic forms, each polymorph would produce a distinct PXRD pattern, allowing for their unambiguous identification. nih.gov This is crucial as different polymorphs can exhibit different physicochemical properties. The experimental PXRD pattern can be compared to patterns calculated from single-crystal X-ray diffraction data or to reference patterns from databases to confirm the phase identity. springernature.comrsc.org
Purity Assessment: PXRD is also highly effective for detecting the presence of crystalline impurities in a sample. nih.gov If the synthesis of this compound resulted in byproducts or contained unreacted starting materials that are crystalline, their characteristic diffraction peaks would be superimposed on the pattern of the main compound. The absence of such extraneous peaks would indicate a high degree of phase purity. Furthermore, PXRD can be used to detect and quantify the amount of amorphous content within a crystalline sample, as amorphous materials produce a broad halo in the diffraction pattern instead of sharp peaks. nih.gov
In a hypothetical PXRD analysis of a pure, crystalline sample of this compound, one would expect to observe a series of sharp, well-defined diffraction peaks at specific 2θ angles. The positions and intensities of these peaks would be characteristic of its unique crystal lattice. Any deviation from this expected pattern, such as the appearance of additional peaks or a broad halo, would suggest the presence of impurities or an amorphous phase.
Computational Chemistry and Theoretical Investigations of N 2,3 Dichlorophenyl Acetimidamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, energy, and electronic distribution.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researchgate.net For N-(2,3-Dichlorophenyl)acetimidamide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can be used to predict its structural parameters. researchgate.net This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule. The optimized geometry provides a clear picture of the spatial arrangement of the dichlorophenyl ring and the acetimidamide group, which is essential for understanding its chemical behavior.
The electronic structure, which governs the molecule's properties, is also elucidated through these calculations. DFT provides insights into the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map is particularly useful as it helps predict sites for electrophilic and nucleophilic attacks, highlighting regions of positive and negative electrostatic potential around the molecule. researchgate.netxisdxjxsu.asia
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgnih.gov
A large energy gap suggests high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For this compound, DFT calculations can determine the energies of the HOMO and LUMO, allowing for the calculation of the energy gap and other reactivity descriptors like chemical hardness, softness, and electronegativity. This analysis helps to characterize the charge transfer that occurs within the molecule. malayajournal.org
Table 1: Predicted FMO Properties and Reactivity Descriptors for this compound
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Energy Gap (ΔE) | 5.3 eV |
| Chemical Hardness (η) | 2.65 |
Note: The values in this table are representative and based on typical results for similar aromatic amide compounds.
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, charge delocalization, and the stability of a molecule. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. acadpubl.eu
Table 2: NBO Analysis of Significant Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| π(C-C) phenyl | π*(C-C) phenyl | ~20-25 |
| LP(N) | π*(C=N) | ~40-50 |
Note: LP denotes a lone pair. The values are illustrative, representing typical stabilization energies for such interactions.
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. DFT methods can accurately compute the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.inforesearchgate.net The predicted spectra serve as a valuable tool for assigning the signals observed in experimental NMR. researchgate.net
Similarly, theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. researchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental data. researchgate.net This allows for a detailed assignment of vibrational modes, such as N-H stretching, C=N stretching, and C-Cl stretching, within the molecule.
Table 3: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
|---|---|
| ¹H NMR | |
| N-H protons | ~7.5-8.5 ppm |
| Phenyl protons | ~7.0-7.6 ppm |
| Methyl protons | ~2.1-2.4 ppm |
| ¹³C NMR | |
| C=N carbon | ~160-170 ppm |
| Phenyl carbons | ~120-140 ppm |
| Methyl carbon | ~18-25 ppm |
| IR Frequencies | |
| N-H stretch | ~3300-3400 cm⁻¹ |
| C-H (aromatic) stretch | ~3050-3150 cm⁻¹ |
Note: These predicted values are based on typical ranges for similar functional groups and structures.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics in Solution and at Interfaces
While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study their behavior in more realistic environments, such as in a solvent or at a biological interface. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.
For this compound, MD simulations can reveal its conformational landscape, showing the different shapes (conformers) the molecule can adopt and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's flexibility influences its ability to interact with and bind to biological targets. By simulating the molecule in an aqueous solution, researchers can observe how solvent molecules affect its structure and dynamics, providing insights that are essential for predicting its behavior in a physiological environment.
Molecular Docking Studies with Biological Targets (e.g., Enzyme Active Sites, Receptor Binding Pockets)
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. scispace.comresearchgate.net This method places the ligand into the binding site of the target and calculates a "docking score," which estimates the binding affinity. sphinxsai.com A lower binding energy generally indicates a more stable and favorable interaction. nih.gov
These studies are instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. researchgate.net By analyzing the docked pose, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site. nih.gov This information can be used to hypothesize the mechanism of action for this compound and to guide the design of more potent analogs.
Table 4: Hypothetical Molecular Docking Results for this compound
| Biological Target | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| Tumor Necrosis Factor-α (TNF-α) | -7.9 | Tyr59, Tyr119, Gly121 |
Note: The targets and results in this table are illustrative and represent plausible biological targets for a molecule with this structure.
Analysis of Non-Covalent Interactions via Hirshfeld Surface and Quantum Chemical Topology Methods
The study of non-covalent interactions is crucial for understanding the supramolecular assembly, polymorphism, and solid-state properties of molecular crystals. Hirshfeld surface analysis is a powerful tool for the visualization and quantification of these interactions. By mapping the electron distribution of a molecule within a crystal, it provides a detailed picture of the intermolecular contacts.
In the crystal structure of the analogous compound, N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide, several types of non-covalent interactions contribute to the formation of a stable three-dimensional network. These include hydrogen bonds and other weaker contacts. The conformation of the molecule is maintained by intramolecular N—H···O, C—H···O, and C—H···Cl interactions researchgate.netresearchgate.net. The molecules are then linked in the crystal by intermolecular N—H···O, C—H···O, and C—H···Cl interactions, as well as C—H···π interactions which form layers researchgate.netresearchgate.net.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 35.0 |
| O···H/H···O | 21.2 |
| Cl···H/H···Cl | 20.7 |
| C···H/H···C | 17.1 |
Detailed Research Findings:
The Hirshfeld surface analysis reveals that H···H interactions are the most prevalent, accounting for 35.0% of the total intermolecular contacts researchgate.netresearchgate.net. This is a common feature in organic molecules, reflecting the high abundance of hydrogen atoms on the molecular surface.
The O···H/H···O contacts, contributing 21.2%, are indicative of hydrogen bonding, which are among the stronger non-covalent interactions and play a significant role in stabilizing the crystal structure researchgate.netresearchgate.net. In this analogue, these interactions involve the oxygen and hydrogen atoms of the acetamide (B32628) groups.
Of particular interest are the Cl···H/H···Cl interactions, which make a substantial contribution of 20.7% researchgate.netresearchgate.net. This highlights the significant role of the chlorine substituents in directing the crystal packing. These halogen···hydrogen contacts are a form of weak hydrogen bond or halogen bond, which are increasingly recognized for their importance in crystal engineering and molecular recognition.
While Quantum Chemical Topology methods such as Quantum Theory of Atoms in Molecules (QTAIM) would provide a deeper understanding of the electronic nature of these bonds by analyzing the electron density at bond critical points, specific data for this class of compounds was not available in the reviewed literature. However, the quantitative data from the Hirshfeld surface analysis of a closely related compound provides a robust framework for understanding the key non-covalent interactions that would likely govern the solid-state structure of this compound.
Chemical Reactivity and Derivatization Strategies of N 2,3 Dichlorophenyl Acetimidamide
Reactions at the Amidine Nitrogen Atoms
The amidine functional group, characterized by the -C(=NH)-NH2 moiety, possesses two nitrogen atoms that are nucleophilic and can readily participate in a variety of chemical reactions.
Acylation and Alkylation Reactions
The nitrogen atoms of the acetimidamide group are susceptible to reactions with electrophiles such as acylating and alkylating agents. Acylation, typically carried out using acid chlorides or anhydrides, would lead to the formation of N-acylated derivatives. The specific site of acylation (on the NH2 or the =NH nitrogen) can often be controlled by the reaction conditions. Similarly, alkylation with alkyl halides can introduce alkyl groups onto the nitrogen atoms, yielding mono- or di-alkylated products. The reactivity of the nitrogen atoms is influenced by the electronic effects of the dichlorophenyl ring.
Condensation Reactions Leading to Heterocyclic Systems (e.g., Pyrimidinones)
Amidines are valuable precursors for the synthesis of various nitrogen-containing heterocycles. One of the most significant applications is their condensation with β-ketoesters or related 1,3-dicarbonyl compounds to form pyrimidinone rings. For instance, the reaction of an acetamidine (B91507) with an ethyl acetoacetate (B1235776) derivative in the presence of a base would be expected to yield a substituted pyrimidinone. Microwave-assisted cyclization reactions have been shown to be an efficient method for synthesizing pyrimidines from amidines and other suitable building blocks. mdpi.com This strategy offers a versatile route to a wide array of functionalized pyrimidinone-based compounds. The general scheme for such a reaction is a [3+3] cycloaddition. mdpi.com
Reactions at the Carbonyl/Imino Carbon
The imino carbon of the acetimidamide group is electrophilic and is a key site for nucleophilic attack.
Nucleophilic Additions and Substitutions
Nucleophiles can add to the imino carbon, leading to a tetrahedral intermediate which can then undergo further transformations. For example, hydrolysis of the amidine under acidic or basic conditions would yield the corresponding amide, N-(2,3-dichlorophenyl)acetamide, and ammonia (B1221849). This reaction proceeds through the nucleophilic addition of water to the imino carbon.
Modifications and Functionalization of the Dichlorophenyl Moiety
The 2,3-dichlorophenyl ring is another site for chemical modification, although the presence of two deactivating chloro substituents makes electrophilic aromatic substitution challenging. The chlorine atoms themselves can potentially be displaced via nucleophilic aromatic substitution, particularly if activated by strongly electron-withdrawing groups on the ring or through the use of transition metal catalysis. The acetimidamide group, being a meta-director, would influence the regioselectivity of any substitution reactions on the aromatic ring.
Synthesis of Advanced Organic Intermediates and Precursors
The unique combination of a dichlorinated aromatic ring and an acetimidamide group in N-(2,3-Dichlorophenyl)acetimidamide provides a platform for the synthesis of a variety of complex organic molecules. These molecules often serve as crucial intermediates in the development of new therapeutic agents.
The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical regulator in multiple cellular signaling pathways, and its dysregulation is implicated in various cancers and developmental disorders. nih.govnih.gov Consequently, the development of SHP2 inhibitors is a major focus in oncological research. researchgate.nettargetedonc.com
A notable feature in the design of several potent allosteric SHP2 inhibitors is the incorporation of a 2,3-dichlorophenyl group. nih.govnih.gov This moiety has been shown to form significant hydrophobic interactions within the allosteric binding pocket of the SHP2 enzyme. nih.gov For instance, the imidazopyrazine derivative 2d (see table below), which contains a 2,3-dichlorophenyl group, demonstrated a significant improvement in inhibitory activity compared to its analogues. nih.gov
While the direct synthesis of SHP2 inhibitors from this compound is not explicitly detailed in the reviewed literature, the compound represents a key potential precursor. The 2,3-dichlorophenylacetimidoyl core can be chemically modified to construct the heterocyclic systems present in known SHP2 inhibitors. For example, the acetimidamide group could potentially undergo cyclization reactions with suitable reagents to form various nitrogen-containing heterocyclic scaffolds, a common strategy in the synthesis of bioactive compounds. researchgate.nettib.eunih.gov
Table 1: Examples of SHP2 Inhibitors Featuring a 2,3-Dichlorophenyl Moiety
| Compound | Core Structure | Key Features |
| 2d | Imidazopyrazine | The 2,3-dichlorophenyl group improved activity two-fold compared to the trifluoro-pyridyl analogue. nih.gov |
| PB17-026-01 | Pyrrolo[2,1-f] derpharmachemica.commedjpps.comgoogle.comtriazine | A potent allosteric inhibitor where the dichlorophenyl group contributes to binding. nih.gov |
| SHP099 Analogue | Pyrazopyrazine | The 2,3-dichlorophenyl thioether moiety is a key component of the left-hand side of the molecule. nih.gov |
The synthesis of these complex inhibitors often involves multi-step sequences. The availability of this compound could potentially streamline these syntheses by providing a ready-made fragment containing the essential dichlorophenyl group.
Lamotrigine, a 1,2,4-triazine (B1199460) derivative, is a widely used anticonvulsant drug. derpharmachemica.commedjpps.com The synthesis of Lamotrigine and its analogues has been extensively studied, with many routes starting from precursors containing the 2,3-dichlorophenyl moiety. medjpps.comgoogle.comgoogle.com
A common strategy for the synthesis of the Lamotrigine core involves the cyclization of an intermediate such as 2-(2,3-dichlorophenyl)-2-(aminoguanidine)acetonitrile. derpharmachemica.com This key intermediate is typically prepared from 2,3-dichlorobenzoyl cyanide. google.comgoogle.com
This compound shares a close structural relationship with these intermediates. The acetimidamide functionality is a chemical cousin to the nitrile and guanidine (B92328) groups used in established Lamotrigine syntheses. Chemical transformations, such as reaction with aminoguanidine (B1677879), could potentially convert this compound into the necessary triazine precursor. While direct utilization of this compound in published Lamotrigine syntheses is not prominent, its potential as a synthetic equivalent or precursor is chemically plausible.
Table 2: Key Intermediates in the Synthesis of Lamotrigine
| Intermediate | Precursor | Role in Synthesis |
| 2,3-Dichlorobenzoyl cyanide | 2,3-Dichlorobenzoyl chloride | Reacts with aminoguanidine to form the Schiff base. google.comgoogle.com |
| 2-(2,3-Dichlorophenyl)-2-(aminoguanidine)acetonitrile | 2,3-Dichlorobenzoyl cyanide | Undergoes cyclization to form the 1,2,4-triazine ring of Lamotrigine. derpharmachemica.com |
| (2,3-Dichlorophenyl)-(oxo)-acetic acid | 2,3-Dichlorotoluene derivative | An oxidized precursor that can be converted to a triazinone intermediate. medjpps.com |
The various patented methods for Lamotrigine synthesis highlight the importance of efficiently constructing the 6-(2,3-dichlorophenyl)-1,2,4-triazine core. medjpps.com The use of this compound could offer an alternative and potentially advantageous route to these critical intermediates.
Advanced Applications and Research Frontiers of N 2,3 Dichlorophenyl Acetimidamide and Its Derivatives
Applications in Medicinal Chemistry (Mechanism-Based and In Vitro Studies)
The unique electronic and steric properties conferred by the dichlorinated phenyl ring, combined with the acetimidamide functional group, make this class of compounds a fertile ground for discovering new therapeutic agents. Researchers have systematically modified this core structure to probe its interactions with various biological targets.
The Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a crucial regulator in cellular signaling pathways, including the MAPK pathway. nih.govnih.gov Its role in cell proliferation, differentiation, and survival has made it a significant target in oncology and for developmental disorders. nih.gov Hyperactivation of SHP2 is linked to oncogenesis, making the discovery of potent inhibitors a key therapeutic strategy. nih.govnih.gov
A derivative containing the 2,3-dichlorophenyl group has been identified as a potent allosteric inhibitor of SHP2. nih.gov Structure-based design led to the characterization of 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govmdpi.comnih.govtriazin-4(3H)-one (PB17-026-01). nih.govresearchgate.net This compound binds to an allosteric pocket of the SHP2 enzyme, a different site from the active catalytic center. nih.govnih.gov X-ray crystallography studies have revealed that the inhibitor stabilizes SHP2 in an auto-inhibited conformation. nih.gov
Comparative studies with an analogue that was approximately 20-fold less active showed that the more potent PB17-026-01 forms more polar contacts within the allosteric binding pocket, providing key insights for the future design of SHP2 inhibitors. nih.govresearchgate.net
Adenosine (B11128) receptors (ARs), which are G protein-coupled receptors (GPCRs), are integral to various physiological processes and are classified into four subtypes: A₁, A₂A, A₂B, and A₃. nih.gov The modulation of these receptors with selective ligands is a significant area of therapeutic research. nih.gov
Research into the structural determinants of A₃ adenosine receptor (A₃AR) activation has shown that specific substitutions on adenosine-like molecules can dramatically alter their function, converting them from agonists to antagonists. ebi.ac.uk Notably, the introduction of a 2-chloro group in combination with certain substitutions at the N⁶ position can significantly reduce a compound's efficacy. ebi.ac.uk
Derivatives such as 2-Cl-N⁶-(3-iodobenzyl)adenosine have been identified as potent A₃AR antagonists with minimal residual agonist activity. ebi.ac.uk Ligand docking studies suggest that the 5'-substituents of these nucleoside antagonists move toward transmembrane domains TM7 and away from TM6, a different orientation than that observed for agonists. ebi.ac.uk This highlights the critical role that halogenated phenyl groups can play in defining the interaction of a ligand with its receptor, ultimately determining its pharmacological profile as either an activator or an inhibitor.
The search for new antimicrobial and antifungal agents is driven by the rise of drug-resistant pathogens. nih.gov Structurally related N-phenylacetamide and N-phenethylbenzamide derivatives have shown promise in this area. nih.govmdpi.comnih.gov
In one study, a series of new N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and evaluated for their in-vitro antibacterial activity against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo). nih.govmdpi.com The compound N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) exhibited a half-maximal effective concentration (EC₅₀) of 156.7 µM, which was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.govmdpi.com Scanning electron microscopy revealed that this compound caused rupture of the bacterial cell membrane. nih.govmdpi.com
Another study focused on the antifungal properties of 2-chloro-N-phenylacetamide against fluconazole-resistant Candida albicans and Candida parapsilosis. nih.govscielo.br This molecule demonstrated significant fungicidal activity, with a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL. nih.govscielo.br It was also effective at inhibiting biofilm formation (up to 92%) and disrupting preformed biofilms (up to 87%). nih.govscielo.br Interestingly, its mechanism does not appear to involve binding to membrane ergosterol (B1671047) or damaging the fungal cell wall. nih.govscielo.br
Additionally, new N-phenethylbenzamide derivatives isolated from Piper betle have shown potential antimicrobial activity against several bacterial strains, including Shigella flexneri, Listeria monocytogenes, and methicillin-resistant Staphylococcus aureus, with MIC values in the range of 16-32 µg/mL. nih.gov
Table 1: Antimicrobial and Antifungal Activity of Structurally Related Compounds
| Compound Class | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| N-phenylacetamide derivatives | Xanthomonas oryzae pv. oryzae | EC₅₀ of 156.7 µM; causes cell membrane rupture. | nih.govmdpi.com |
| 2-chloro-N-phenylacetamide | Candida albicans, C. parapsilosis | MIC: 128-256 µg/mL; inhibits and disrupts biofilms. | nih.govscielo.br |
Understanding the structure-activity relationship (SAR) is fundamental to optimizing lead compounds into effective drugs. For derivatives of N-(2,3-Dichlorophenyl)acetimidamide, SAR studies have provided crucial insights.
In the context of SHP2 inhibition, the comparison between the potent inhibitor PB17-026-01 and a much less active analogue demonstrated the importance of specific polar contacts within the allosteric binding site for high-affinity binding. nih.govresearchgate.net
For adenosine receptor ligands, SAR studies have shown that various modifications to the adenosine scaffold, including substitutions on the purine (B94841) ring and constraints on the ribose ring, differentially affect binding and activation. ebi.ac.uk The combination of a 2-chloro substituent with an N⁶-(3-iodobenzyl) group, for instance, was found to produce a potent antagonist, indicating that specific halogenation patterns on the phenyl ring are a key determinant of the ligand's functional effect. ebi.ac.uk
Preliminary SAR studies on antibacterial N-phenylacetamide derivatives have also been conducted, helping to guide the design of more effective antibacterial agents. nih.govmdpi.com These studies collectively underscore the power of SAR in refining the pharmacological properties of these complex molecules.
Applications in Agrochemical Research
The utility of dichlorophenyl derivatives extends beyond medicine into the realm of agriculture, where they serve as important precursors for crop protection agents.
Compounds containing a dichlorophenyl structure are foundational in the synthesis of various agrochemicals. For example, N-(3,4-dichlorophenyl)-N'-methoxy-N'-methylurea is a key component in certain herbicidal compositions. google.com
Furthermore, the investigation into the biological activities of N-phenylacetamide derivatives has revealed significant nematicidal properties. nih.govmdpi.com One compound from a synthesized series, A23 , displayed excellent activity against the root-knot nematode Meloidogyne incognita. nih.govmdpi.com It achieved 100% mortality at a concentration of 500 μg/mL and 53.2% mortality at 100 μg/mL after 24 hours. nih.govmdpi.com This level of efficacy is comparable to some commercial nematicides, highlighting the potential of this chemical class in developing new agents for controlling parasitic nematodes in agriculture. mdpi.com
Table 2: Nematicidal Activity of a Structurally Related N-phenylacetamide Derivative
| Compound ID | Concentration | Mortality (%) vs. M. incognita (24h) | Reference(s) |
|---|---|---|---|
| A23 | 500 µg/mL | 100% | nih.govmdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govmdpi.comnih.govtriazin-4(3H)-one |
| 2-Cl-N⁶-(3-iodobenzyl)adenosine |
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide |
| 2-chloro-N-phenylacetamide |
| N-phenethylbenzamide |
Design of Novel Crop Protection Agents Based on the Dichlorophenyl Amidine Motif
The amidine group, on the other hand, is a versatile functional group that can act as a bioisostere for other functionalities and can be involved in crucial hydrogen bonding interactions with biological targets. The combination of the dichlorophenyl group and the acetimidamide functionality could lead to compounds with unique modes of action or improved efficacy against resistant pest populations.
Research into related compounds provides a strong rationale for investigating this compound and its derivatives. For instance, the broader class of diamide (B1670390) insecticides, which includes commercially successful products, often features a substituted phenyl ring. nih.govnih.gov These compounds typically act as ryanodine (B192298) receptor modulators in insects, leading to uncontrolled calcium release and paralysis. While the acetimidamide group differs from the amide linkages in these insecticides, its electronic and steric properties could be tailored to interact with similar or different biological targets.
Furthermore, various derivatives of N-phenylacetamides and related structures have been explored for their biological activities. For example, studies on N-(substituted-phenyl)acetamides have revealed fungicidal and insecticidal properties, with the nature and position of the substituents on the phenyl ring playing a critical role in their bioactivity. The 2,3-dichloro substitution pattern on the phenyl ring of the target compound is a specific arrangement that warrants investigation to understand its contribution to potential pesticidal effects.
To explore the potential of the dichlorophenyl amidine motif, researchers could synthesize a library of derivatives by modifying the acetimidamide group or by introducing further substitutions on the phenyl ring. These novel compounds could then be screened against a panel of economically important plant pathogens and insect pests. Structure-activity relationship (SAR) studies would be crucial to identify the key structural features responsible for any observed biological activity and to optimize the lead compounds for improved potency and selectivity.
Table 1: Examples of Structurally Related Compounds and their Reported Biological Activities
| Compound Name | Reported Biological Activity |
| Chlorantraniliprole | Insecticidal (Ryanodine receptor modulator) nih.gov |
| Flubendiamide | Insecticidal (Ryanodine receptor modulator) |
| Boscalid | Fungicidal (SDHI inhibitor) |
| N-(2,3-dichlorophenyl)acetamide | Intermediate for synthesis of biologically active compounds nih.gov |
This table is for illustrative purposes and includes compounds that are structurally related or contain similar motifs to this compound.
Potential in Materials Science Research
Beyond its potential in agriculture, the molecular structure of this compound suggests that it and its derivatives could be valuable building blocks in materials science, particularly in the fields of nonlinear optics and functional polymers.
Investigation of Nonlinear Optical (NLO) Properties in Conjugated Derivatives
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response of a molecule is often associated with the presence of a π-conjugated system substituted with electron-donating and electron-accepting groups, which can lead to a large second-order hyperpolarizability (β).
While this compound itself is not a classic NLO-phore, it can be readily modified to create derivatives with significant NLO properties. The dichlorophenyl ring can be considered as a weak electron-withdrawing group, and the acetimidamide moiety can be functionalized to introduce strong electron-donating or -accepting groups.
For example, by synthesizing derivatives where the acetimidamide nitrogen is part of a larger conjugated system, or by attaching chromophores with strong push-pull characteristics to the phenyl ring, it may be possible to design molecules with substantial NLO responses. The synthesis of such conjugated derivatives would be a key step in exploring this potential. Computational studies, such as density functional theory (DFT) calculations, could be employed to predict the hyperpolarizability of designed molecules and to guide the synthetic efforts towards the most promising candidates.
Incorporation into Functional Polymers or Crystalline Materials
The properties of this compound also make it a candidate for incorporation into functional polymers or for the design of novel crystalline materials. The presence of the N-H and C=N bonds in the acetimidamide group allows for hydrogen bonding, which can direct the self-assembly of molecules into well-defined supramolecular structures.
The crystal structure of the closely related compound, N-(2,3-dichlorophenyl)acetamide, has been determined by X-ray diffraction. researchgate.net This analysis revealed that the molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains in the crystal lattice. This propensity for hydrogen bonding is a strong indicator that this compound could also form ordered crystalline materials. The specific arrangement of the molecules in the solid state would be influenced by the steric and electronic effects of the 2,3-dichloro substitution pattern.
Furthermore, the acetimidamide functionality could be exploited for the synthesis of functional polymers. For instance, the amidine group could potentially be involved in polymerization reactions, or the entire molecule could be used as a monomer or a functional additive in the preparation of polymers with specific properties. The incorporation of the dichlorophenyl group into a polymer backbone could enhance its thermal stability, flame retardancy, or modify its optical and electronic properties. Research in this area would involve the synthesis of polymerizable derivatives of this compound and the subsequent characterization of the resulting polymers. The investigation of porous organic polymers incorporating similar nitrogen-rich and aromatic structures has shown promise for applications such as gas capture and catalysis, suggesting another potential avenue for the amidine-containing compound. elsevierpure.com
Table 2: Potential Material Science Applications and Relevant Structural Features
| Application Area | Key Structural Feature | Rationale |
| Nonlinear Optics | Extended π-conjugation in derivatives | Potential for large second-order hyperpolarizability |
| Crystalline Materials | Hydrogen bonding capability of the amidine group | Directional self-assembly into ordered structures |
| Functional Polymers | Polymerizable groups on derivatives | Incorporation into polymer chains to impart specific properties |
Q & A
Basic Research Questions
Q. What are the optimized synthesis protocols for N-(2,3-Dichlorophenyl)acetimidamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. Key parameters include:
- Temperature : Maintaining 60–80°C during amidation improves reaction kinetics while minimizing side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Catalysts : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can optimize amide bond formation .
- Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients tailored to the compound’s polarity .
Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR resolve aromatic protons and confirm substitution patterns on the dichlorophenyl ring .
- X-ray Crystallography : Single-crystal analysis using SHELX software refines bond lengths and angles, critical for verifying stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and isotopic patterns, especially for chlorine-containing derivatives .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported bioactivity profiles of this compound derivatives?
- Methodological Answer :
- Structural Refinement : Use SHELXL to model electron density maps, identifying conformational variations (e.g., dihedral angles between aromatic rings) that affect ligand-receptor interactions .
- Hydrogen Bonding Analysis : ORTEP-III visualizes intermolecular interactions (e.g., N–H⋯O bonds) that influence solubility and stability .
- Case Study : highlights three distinct conformers in the asymmetric unit, explaining divergent bioactivity due to steric effects .
Q. What strategies are recommended for studying the compound’s interactions with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () by monitoring real-time interaction kinetics .
- Molecular Docking : Use AutoDock Vina to predict binding poses, focusing on halogen bonding between chlorine substituents and hydrophobic pockets .
- In Vitro Assays : Measure IC values in enzyme inhibition studies (e.g., kinase assays) to correlate structure-activity relationships .
Q. How can researchers address contradictions in reported metabolic pathway data for this compound?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs (e.g., N-(2,3-Dichlorophenyl)piperazine-d8) to track metabolic products via LC-MS/MS .
- CYP450 Profiling : Use human liver microsomes to identify cytochrome P450 isoforms responsible for oxidation or dechlorination .
- Data Reconciliation : Cross-reference in vitro (hepatocyte models) and in vivo (rodent studies) data to resolve interspecies metabolic differences .
Q. What methodologies are employed to investigate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout : Identify target proteins by comparing cellular responses in wild-type vs. gene-edited models .
- Thermal Shift Assays : Monitor protein denaturation to confirm ligand-induced stabilization of target enzymes .
- Transcriptomics : RNA sequencing reveals downstream gene expression changes, linking mechanistic pathways to phenotypic effects .
Q. How can isotopic labeling (e.g., deuterium) enhance pharmacokinetic studies of this compound?
- Methodological Answer :
- Synthetic Routes : Incorporate deuterium via Pd-catalyzed H/D exchange or using deuterated precursors (e.g., CDOD) .
- PK/PD Modeling : Compare and clearance rates between deuterated and non-deuterated forms to assess metabolic stability improvements .
- Mass Spectrometry Imaging : Localize deuterated compounds in tissue sections to study biodistribution .
Q. What experimental approaches are critical for establishing structure-activity relationships (SAR) in halogenated acetimidamide derivatives?
- Methodological Answer :
- Substituent Scanning : Synthesize analogs with varied halogen (F, Cl, Br) positions and measure changes in bioactivity .
- Quantum Mechanical Calculations : DFT studies (e.g., B3LYP/6-31G*) predict electronic effects of substituents on reactivity .
- Crystallographic SAR : Correlate X-ray-derived torsion angles with biological potency to guide lead optimization .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s toxicity profile across different studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate toxicity using standardized protocols (e.g., OECD Guidelines 423) to control for dosage variability .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate sources, accounting for study design biases .
- Mechanistic Toxicology : Use transcriptomic profiling to distinguish between on-target and off-target toxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
